NAPITANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

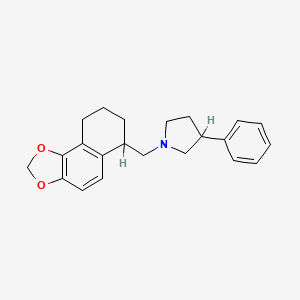

NAPITANE is a complex organic compound with the molecular formula C22H25NO2. This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and a tetrahydrobenzo[g][1,3]benzodioxol moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NAPITANE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

Formation of the Tetrahydrobenzo[g][1,3]benzodioxol Moiety: This can be synthesized through a series of condensation reactions involving catechol and formaldehyde derivatives.

Final Coupling: The final step involves coupling the tetrahydrobenzo[g][1,3]benzodioxol moiety with the phenyl-substituted pyrrolidine under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

NAPITANE can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl ring or pyrrolidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

NAPITANE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of NAPITANE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Similar structure but different functional groups.

NAPITANE derivatives: Various derivatives with different substituents on the phenyl or pyrrolidine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for NAPITANE, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer: Begin by reviewing peer-reviewed protocols for this compound synthesis, focusing on solvent systems, catalysts, and temperature gradients. Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and analyze outcomes via HPLC for purity quantification . Optimization should include kinetic studies to identify rate-limiting steps.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural and chemical properties?

- Methodological Answer: Combine NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group identification, and mass spectrometry (HRMS) for molecular weight confirmation. For purity assessment, employ HPLC-UV or GC-MS with internal standards. Cross-validate results using X-ray crystallography if crystalline derivatives are available .

Q. How should researchers design in vitro assays to evaluate this compound's biological activity while minimizing false positives?

- Methodological Answer: Implement dose-response curves with triplicate measurements and include negative controls (e.g., solvent-only). Use orthogonal assays (e.g., fluorescence-based and enzymatic activity tests) to confirm target engagement. Validate cytotoxicity thresholds via MTT assays to rule out nonspecific effects .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in this compound's reported pharmacokinetic profiles across species?

- Methodological Answer: Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for metabolic enzyme variability (e.g., CYP450 isoforms) and protein-binding differences. Validate findings with in vivo sampling and LC-MS/MS quantification .

Q. How can researchers reconcile conflicting data on this compound's mechanism of action in different cellular contexts?

- Methodological Answer: Perform transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) to identify context-dependent signaling pathways. Use CRISPR-Cas9 knockouts to validate candidate targets. Incorporate pathway enrichment analysis (e.g., GO, KEGG) to map cross-context interactions .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound's efficacy studies?

- Methodological Answer: Apply mixed-effects models to account for inter-experiment variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For Bayesian approaches, define priors based on historical data .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer: Conduct systematic meta-analyses of existing datasets, stratifying by model type (e.g., cell lines vs. primary cells). Use sensitivity analysis to identify confounding variables (e.g., oxygen tension in cell culture). Cross-validate findings with patient-derived organoids or ex vivo tissue assays .

Q. Methodological Tables

Table 1. Comparison of Characterization Techniques for this compound

Table 2. Common Pitfalls in this compound Bioactivity Studies

Q. Key Considerations for Reproducibility

- Data Transparency : Archive raw spectra, chromatograms, and computational scripts in FAIR-compliant repositories .

- Conflict Resolution : For contradictory findings, publish negative results with detailed protocols to enable community-led replication .

For further guidance, consult journals specializing in medicinal chemistry (e.g., Beilstein Journal of Organic Chemistry ) or analytical methodologies (e.g., Reviews in Analytical Chemistry ).

Eigenschaften

Molekularformel |

C22H25NO2 |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

3-phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine |

InChI |

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2 |

InChI-Schlüssel |

HAEPGZUGYMHCJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

Synonyme |

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.